N-(4-Methoxy-3-nitrophenethyl)acetamide

Description

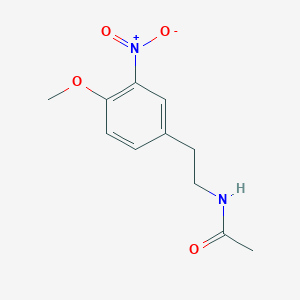

N-(4-Methoxy-3-nitrophenethyl)acetamide (CAS: 212828-83-6) is a nitroaromatic acetamide derivative characterized by a phenethyl backbone substituted with a methoxy group at the 4-position and a nitro group at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₄N₂O₄, with a molecular weight of 238.24 g/mol (calculated from SMILES data) . The structure (Fig. 1) features an acetamide group (-NHCOCH₃) attached to the phenethyl chain, making it a key intermediate in pharmaceutical synthesis.

Properties

CAS No. |

212828-83-6 |

|---|---|

Molecular Formula |

C11H14N2O4 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide |

InChI |

InChI=1S/C11H14N2O4/c1-8(14)12-6-5-9-3-4-11(17-2)10(7-9)13(15)16/h3-4,7H,5-6H2,1-2H3,(H,12,14) |

InChI Key |

FJIBKEWCYAZCLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1=CC(=C(C=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

N-(4-Nitrophenethyl)acetamide (CAS: 6270-07-1)

- Structure : Lacks the 3-nitro and 4-methoxy groups; instead, it has a single nitro group at the 4-position of the phenyl ring .

- Key Differences :

- The absence of the methoxy group reduces steric hindrance and electron-donating effects.

- The nitro group at the 4-position (para) versus 3-position (meta) alters resonance stabilization and dipole interactions.

- Molecular Weight : ~222 g/mol (C₁₀H₁₂N₂O₃), lighter due to fewer substituents.

- Implications : The para-nitro configuration may enhance planarity, improving binding to flat biological targets (e.g., enzyme active sites) compared to the meta-nitro/methoxy combination .

N-(4-Hydroxyphenethyl)acetamide

- Structure : Features a hydroxyl (-OH) group at the 4-position instead of methoxy (-OCH₃) and lacks the nitro group .

- Key Differences :

- The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media.

- Absence of the nitro group eliminates redox activity (e.g., nitroreductase activation).

- Implications : The hydroxylated derivative may exhibit different pharmacokinetics, such as faster renal clearance, but reduced stability under acidic conditions .

Functional Group Modifications

N-(3-Amino-4-methoxyphenyl)acetamide (CAS: 6375-47-9)

- Structure: Replaces the nitro group with an amino (-NH₂) group at the 3-position .

- Key Differences: The amino group is a strong electron donor, increasing ring electron density and basicity (pKa ~9–10). Capable of forming hydrogen bonds and participating in Schiff base formation.

- Implications: The amino derivative is more reactive in nucleophilic substitution reactions, making it a precursor for heterocyclic synthesis (e.g., benzimidazoles) .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structure : Contains a chloro (-Cl) and nitro group on the phenyl ring, with a methylsulfonyl (-SO₂CH₃) group replacing the phenethyl chain .

- Key Differences :

- The sulfonyl group enhances thermal stability and resistance to hydrolysis.

- Chlorine introduces steric bulk and lipophilicity.

- Implications : This compound’s rigid structure favors crystalline packing (evidenced by X-ray diffraction data), whereas the phenethyl chain in the target compound increases conformational flexibility .

Antimicrobial Acetamides

- Example : 2-(4-Benzo[d]thiazol-5-ylsulfonylpiperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47)** .

- Structure : Incorporates a benzothiazole-sulfonyl-piperazine moiety.

- Activity : Exhibits potent gram-positive antibacterial activity (MIC: 2–4 µg/mL).

- Comparison : The target compound’s nitro group may confer redox-mediated toxicity (e.g., generating reactive nitrogen species), whereas benzothiazole derivatives rely on membrane disruption .

Analgesic Acetamides

- Example: Paracetamol (N-(4-Hydroxyphenyl)acetamide)** . Structure: Simplest aromatic acetamide with a single hydroxyl group. Activity: Inhibits cyclooxygenase (COX) enzymes. Comparison: The target compound’s nitro and methoxy groups may redirect activity toward non-COX targets (e.g., nitroreductase-activated prodrugs) .

Key Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.